![molecular formula C12H13N3O2S B2496622 (2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one CAS No. 326886-04-8](/img/structure/B2496622.png)
(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the condensation of thiosemicarbazides with various aldehydes or ketones in the presence of suitable catalysts. One common approach to synthesize similar compounds includes the reaction of ethylidene-N-phenylhydrazinecarbothioamides with dimethyl acetylenedicarboxylate, followed by characterization through spectroscopic methods and confirmed by single crystal X-ray crystallography (Hassan et al., 2014). Another method involves microwave-assisted synthesis, which offers advantages such as short reaction times and high yields (Sujatha & Vedula, 2019).
Molecular Structure Analysis
X-ray crystallography is a pivotal technique for determining the molecular structure of thiazolidinone derivatives. The compound "(2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one" provides insights into the structural aspects of similar compounds. It crystallizes in the triclinic system, and the analysis reveals intermolecular hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Kavitha et al., 2006).
Chemical Reactions and Properties
Reactivity towards azides and nucleophilic attack are significant properties of thiazolidinones. The reactions with 4-methoxyphenylazide, for instance, lead to a variety of products through non-selective nucleophilic attack at multiple electrophilic centers, showcasing the compound's diverse reactivity profile (Omar et al., 2000).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for understanding a compound's behavior in different environments. The synthesis and characterization processes provide valuable information about these properties. For instance, microwave irradiation without solvent has been shown to be an efficient method for synthesizing thiazolidinones, indicating their potential stability and solubility under various conditions (Sujatha & Vedula, 2019).
Chemical Properties Analysis
Thiazolidinones exhibit a range of chemical properties, including antibacterial and antifungal activities. Their interactions with microorganisms and the resulting antimicrobial efficacy are crucial for their potential application in medicinal chemistry. Compounds synthesized from thiazolidinone derivatives have shown significant activity against various strains of bacteria and fungi, underscoring their importance in developing new therapeutic agents (Hassan et al., 2014).
Scientific Research Applications
Antibacterial Activity
Substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones, structurally similar to the queried compound, have been synthesized and evaluated for antibacterial activity. Notably, one compound demonstrated significant activity against Pseudomonas aeruginosa, surpassing ciprofloxacin with a minimum inhibitory concentration (MIC) value of 1.12 μg/mL (Hassan et al., 2014). Additionally, thiazolidin-4-ones and thiazin-4-ones have been prepared and showcased antibacterial and antifungal activities, though the specific microbes targeted and the extent of effectiveness vary among compounds (Gadre et al., 2007).
Antifungal Activity
A series of Schiff bases containing the 2,4-disubstituted thiazole ring, structurally related to the queried compound, were synthesized and demonstrated moderate to excellent antifungal activities against various strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti et al., 2010). The antibacterial and antifungal effects of fluoroquinolone-based 4-thiazolidinones were also investigated, with some compounds demonstrating promising inhibitory potentials (Patel & Patel, 2010).
Anticancer and Antitumor Applications
Anticancer Activity
Certain thiazole and imidazolidine derivatives containing a pyridine moiety have been synthesized and their structures characterized. These compounds, including 5-Phenyl-2-[(6-acetylpyridine-2-ylethylidene)hydrazino]thiazole 4 and 1-[(6-acetylpyrid-ine-2-ylethylidene)amino]-2-thioxoimidazolidine-4-one 6, were assessed for antitumor activity against the MCF-7 human breast carcinoma cell line (Al-Saleem et al., 2018).
Antitumor Activity
A novel series of thiazole derivatives were prepared and evaluated for their antitumor activities against MCF-7 tumor cells, with some compounds showing promising activities (Mahmoud et al., 2021). Additionally, various thiazole compounds were investigated for their antimicrobial and anticancer properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, and notable cytotoxic activities against various carcinoma cell lines, including HepG-2, HCT-116, and MDA-MB-231 (Al-Mutabagani et al., 2021).
Future Directions
: Stenutz. “Structure and physical data for (2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one.” Link : Conformational analysis, X-ray crystallographic, FT-IR, FT-Raman, DFT. “The authors thank Misrimal Navajee Munoth Jain Engineering College Management, Thoraipakkam, Chennai 600 097, India for their support. We thank financial support from Spanish Ministerio de Economía y Competitividad (MAT2010-15094, Factoría de Cristalización – Consolider Ingenio 2010, FEDER funds.” Link : Springer. Link
properties
IUPAC Name |
(2E)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(9-3-5-10(17-2)6-4-9)14-15-12-13-11(16)7-18-12/h3-6H,7H2,1-2H3,(H,13,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBRMYPGUSLXQJ-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)CS1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)CS1)/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)
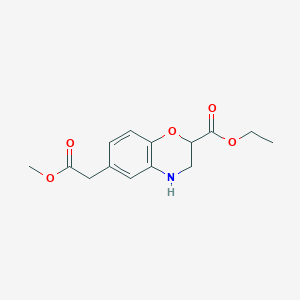
![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)
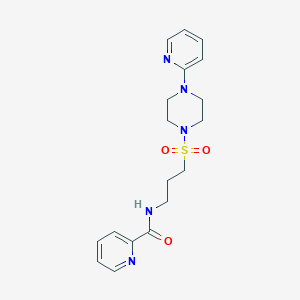
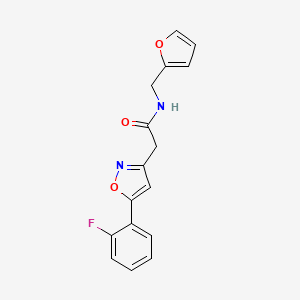
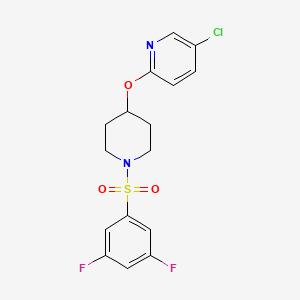
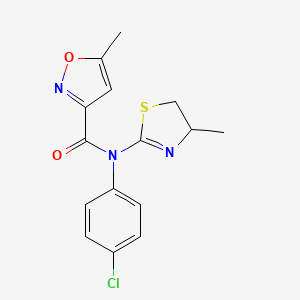

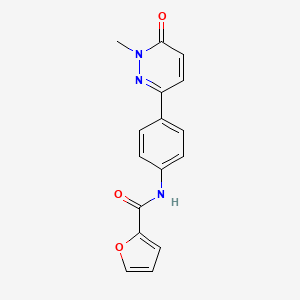

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)
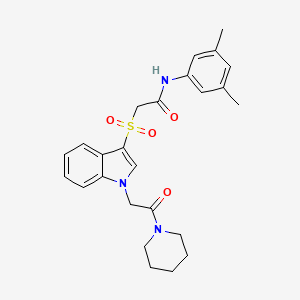
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)